molecular formula C18H18ClN5OS B2825388 N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226455-52-2

N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2825388
CAS No.: 1226455-52-2
M. Wt: 387.89
InChI Key: DDACKZRSJCKVCH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates several pharmaceutically relevant motifs, including a 2-chlorobenzyl group, a thiazole core, and a 4,6-dimethylpyrimidine ring, making it a valuable scaffold for developing new biologically active agents . The compound's structure is related to a class of heteroatom-rich molecules that have been intensively studied as effective precursors for active molecules . Its molecular framework is frequently explored in medicinal chemistry, particularly in the development of novel antifungal and antimicrobial agents . Researchers are investigating such hybrid structures to overcome challenges like microbial resistance and to discover new mechanisms of action . The presence of the thiazole and pyrimidine rings, which are common in various FDA-approved drugs, suggests potential for interaction with enzymatic targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-7-12(2)22-17(21-11)24-18-23-14(10-26-18)8-16(25)20-9-13-5-3-4-6-15(13)19/h3-7,10H,8-9H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACKZRSJCKVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide and its analogs:

Compound Name & Reference Molecular Formula Key Structural Features Biological Activity/Notes
Target Compound C₁₉H₁₈ClN₅OS - Thiazole with pyrimidin-2-ylamino group
- N-(2-chlorobenzyl)acetamide substituent
Structural data limited; inferred kinase/SIRT modulation potential from analogs .
SirReal2 () C₂₂H₂₀N₄OS₂ - Thiazole with naphthalen-1-ylmethyl group
- Pyrimidin-2-ylsulfanyl linkage
SIRT2 inhibitor; sulfanyl linkage reduces hydrogen-bonding capacity vs. amino group .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () C₁₄H₁₆N₄OS₂ - Pyrimidin-2-ylsulfanyl group
- N-(4-methylpyridin-2-yl) substituent
Synthetic intermediate; sulfanyl linkage may enhance stability .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS - Dichlorophenyl group
- Simple thiazol-2-yl substituent
Structural analog of penicillin; dichlorophenyl enhances steric bulk .
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () C₁₄H₁₃ClN₄OS - Direct N-(2-chlorophenyl) attachment
- Pyrimidin-2-ylsulfanyl linkage
Heteroatom-rich; potential antimicrobial activity .

Key Insights from Structural Comparisons:

Linkage Heterogeneity: The amino linkage (NH) between the thiazole and pyrimidine in the target compound contrasts with the sulfanyl linkage (S) in SirReal2 () and . Sulfanyl-linked analogs (e.g., ) prioritize stability and synthetic accessibility, as seen in their crystallization protocols .

Substituent Effects: The 2-chlorobenzyl group in the target compound provides moderate lipophilicity compared to the naphthalen-1-ylmethyl group in SirReal2 (), which may improve solubility but reduce membrane permeability .

Biological Implications: SirReal2’s SIRT2 inhibition () suggests that the target compound’s pyrimidine-thiazole core could be repurposed for epigenetic modulation, contingent on substituent optimization .

Q & A

Q. What are the standard synthetic protocols for N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example, analogous compounds (e.g., thiazolyl N-benzyl acetamide derivatives) are synthesized via nucleophilic substitution of 2-chlorobenzylamine with thiazole intermediates under alkaline conditions, followed by condensation with pyrimidine derivatives . Key optimization factors include:

  • Temperature control : Reactions often proceed at reflux (e.g., ethanol at 80°C) to enhance kinetics without decomposition .
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Catalyst use : Condensing agents (e.g., DCC) are critical for amide bond formation . Yields range from 21% to 33% for structurally similar compounds, with purity confirmed via TLC and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Critical for confirming the thiazole (δ 6.8–7.2 ppm for H) and pyrimidine (δ 8.1–8.5 ppm for H) moieties. Methyl groups on pyrimidine appear as singlets (~δ 2.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 471 [M]+) and fragmentation patterns to validate the structure .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether bonds (~700 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Impurities often arise from:

  • Incomplete substitution : Unreacted 2-chlorobenzylamine can persist; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • By-products from condensation : Hydrolysis of intermediates may form carboxylic acids, detectable via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Metal residues : Chelating agents (e.g., EDTA) during work-up reduce trace metal contaminants from catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves ambiguities by comparing experimental bond lengths/angles with theoretical models . For example, C-S bond lengths in thiazole rings should align with literature values (1.74–1.78 Å) .
  • DFT calculations : Computational modeling (e.g., Gaussian) predicts NMR/IR spectra to cross-validate experimental data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological studies?

  • Functional group modifications : Compare analogs with varying substituents (e.g., replacing 2-chlorobenzyl with 3,4-dichlorobenzyl) to assess impact on bioactivity .
  • Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial enzymes), prioritizing hydrogen bonds between the pyrimidine ring and active-site residues .
  • Pharmacophore mapping : Identify essential moieties (e.g., thiazole core) using Schrödinger’s Phase .

Q. How can reaction conditions be optimized to improve yield and scalability for gram-scale synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) via software like Minitab improves reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
  • Purity differences : HPLC purity ≥95% (using C18 columns, acetonitrile/water gradient) ensures reliable bioactivity data .
  • Target specificity : Use CRISPR-edited cell lines to isolate compound effects from off-target interactions .

Q. What methodologies validate the thermal stability of this compound for long-term storage?

  • TGA (Thermogravimetric analysis) : Determines decomposition onset temperature (e.g., ~200°C for stable acetamides) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
SubstitutionK₂CO₃, DMF, 80°C, 12 h21–33
CondensationDCC, CH₂Cl₂, rt, 24 h45–60
PurificationSilica gel, EtOAc/hexane (1:3)>95% purity

Q. Table 2. Critical Spectroscopic Benchmarks

TechniqueKey PeaksReference
1H NMRδ 2.5 ppm (CH₃, pyrimidine)
ESI-MSm/z 471 [M]+, 114 (base peak)
IR1650 cm⁻¹ (C=O amide)

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